

# Analytical methods for 5-Chloro-2-fluoronicotinic Acid characterization

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## Compound of Interest

Compound Name: 5-Chloro-2-fluoronicotinic Acid

CAS No.: 884494-57-9

Cat. No.: B1460980

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Application Note: Analytical Characterization of **5-Chloro-2-fluoronicotinic Acid**

## Introduction & Scope

**5-Chloro-2-fluoronicotinic acid** (CAS 884494-57-9) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals.[1] Its structure features a pyridine ring substituted with a carboxylic acid at position 3, a fluorine atom at position 2, and a chlorine atom at position 5.[1]

The presence of dual halogens and an ionizable carboxylic acid moiety presents specific analytical challenges. This guide provides a self-validating, multi-modal analytical workflow designed to ensure the identity, purity, and quality of this intermediate.

Target Analyte Profile:

- Chemical Name: 5-Chloro-2-fluoropyridine-3-carboxylic acid
- Molecular Formula:

[1]

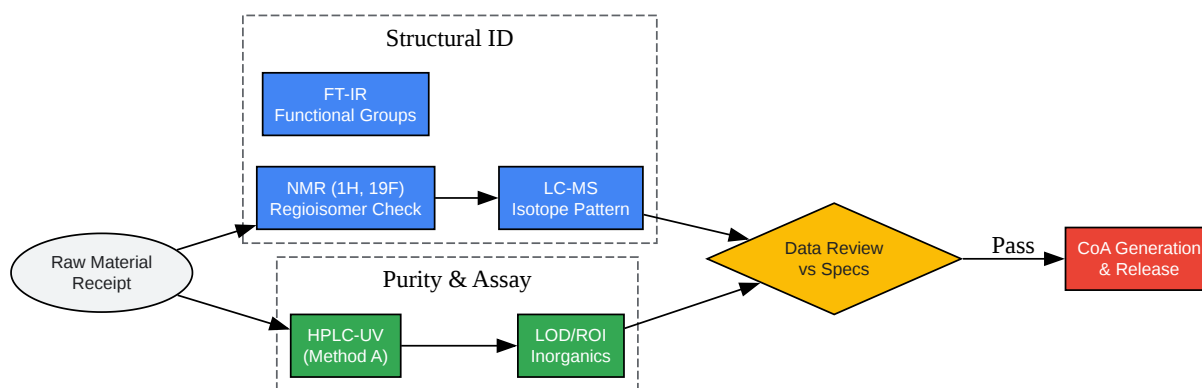
- Molecular Weight: 175.54 g/mol [2][3]
- pKa (Calculated): ~2.8 (Acidic due to electron-withdrawing F and Cl)[1]
- Solubility: Soluble in DMSO, Methanol, dilute Alkali; Sparingly soluble in Water (acidic pH).[1]

## Analytical Workflow Strategy

The characterization strategy relies on orthogonal methods: HPLC-UV for quantitative purity, LC-MS for molecular weight verification, and NMR (

H,

F) for regiospecific structural confirmation.[1]



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Figure 1: Analytical workflow for the full characterization of **5-Chloro-2-fluoronicotinic acid**.

## Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative determination of purity and assay. Challenge: The molecule is highly polar and acidic. Standard C18 methods may result in peak tailing or poor retention if the pH is not controlled. Solution: Use of an acidic mobile phase (pH 2.[1]5) to suppress ionization of the carboxylic acid, ensuring the analyte remains in its neutral, hydrophobic form for adequate retention on the C18 stationary phase.

## Method Parameters

Parameter	Specification	Rationale
Column	Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)	Robust end-capping reduces silanol interactions with the pyridine nitrogen.
Mobile Phase A	0.1% Phosphoric Acid in Water (pH ~2.2)	Suppresses -COOH ionization ( [1] ).
Mobile Phase B	Acetonitrile (HPLC Grade)	Strong eluent for aromatic heterocycles.
Flow Rate	1.0 mL/min	Standard backpressure/efficiency balance.
Column Temp	30°C	Improves reproducibility of retention times.
Detection	UV at 265 nm	Max absorbance for nicotinic acid derivatives.
Injection Vol	5 µL	Prevent column overload.
Diluent	Water:Acetonitrile (50:[1]50)	Matches initial gradient strength.

## Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
10.0	40	60
12.0	5	95
15.0	5	95
15.1	95	5
20.0	95	5

## System Suitability Criteria (Self-Validation)

- Tailing Factor:

(Crucial for acidic pyridines).[1]

- Theoretical Plates:

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- Precision: RSD of 6 replicate injections

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- Resolution:

between the main peak and the nearest impurity (likely 2,5-dichloronicotinic acid if synthesized via Halex reaction).[1]

## Protocol 2: Structural Identification (NMR)

Objective: Confirm the regiochemistry (position of Cl and F). Theory: The 2-Fluoro substituent induces specific splitting patterns on the aromatic protons and carbon atoms due to Heteronuclear Spin-Spin Coupling (

and

).[1]

## Experimental Setup

- Instrument: 400 MHz NMR (or higher).
- Solvent: DMSO-  
(Preferred over CDCl<sub>3</sub> due to solubility and hydrogen bonding stabilization).[1]
- Internal Standard: TMS (0.00 ppm).[1][4]

## Expected H NMR Data (DMSO- )

The molecule has two aromatic protons: H-4 and H-6.

Proton	Chemical Shift ( )	Multiplicity	Coupling Constants ( )	Assignment Logic
COOH	~13.5 - 14.0 ppm	Broad Singlet	-	Exchangeable acidic proton.
H-6	~8.50 ppm	Doublet of Doublets (dd)	Hz Hz	Deshielded by adjacent Nitrogen (alpha pos).[1] Weak coupling to Para-F.
H-4	~8.25 ppm	Doublet of Doublets (dd)	Hz Hz	Deshielded by COOH. Strong coupling to Meta-F ( ).[1]

Diagnostic Feature: The coupling of H-4 to Fluorine (

Hz) is the key differentiator from the non-fluorinated analog.<sup>[1]</sup>

## Expected F NMR Data

- Shift: ~ -65 to -70 ppm (typical for 2-F-pyridines).
- Pattern: Singlet (broadened by small H couplings) or doublet depending on resolution.

## Protocol 3: Mass Spectrometry (LC-MS)<sup>[1]</sup>

Objective: Confirm Molecular Weight and Chlorine signature.

## Methodology

- Ionization: Electrospray Ionization (ESI).<sup>[1]</sup>
- Polarity: Negative Mode (ESI-) is preferred for carboxylic acids (formation of  $[M-H]^-$ ).<sup>[1]</sup> Positive mode (ESI+) works due to the basic nitrogen ( $[M+H]^+$ ).<sup>[1]</sup>

## Data Interpretation

- Parent Ion (ESI-):  
 $m/z$  174 (base peak).<sup>[1]</sup>
- Isotope Pattern: Chlorine possesses two stable isotopes,  $^{35}\text{Cl}$  (75%) and  $^{37}\text{Cl}$  (25%).<sup>[1]</sup>
  - Peak A ( $m/z$  174.0): 174.0<sup>[1]</sup>
  - Peak B ( $m/z$  176.0): 176.0<sup>[1]</sup>

- Ratio: The intensity of Peak B should be approximately 33% of Peak A.
- Note: If the ratio is 1:1, it suggests the presence of Bromine (impurity).[1] If no isotope peak exists, Chlorine is absent.[1]

## Impurity Profiling

During synthesis (often via hydrolysis of the ester or fluorination of the dichloro-analog), specific impurities may persist.[1]

Impurity Name	Structure Difference	Detection Method
2,5-Dichloronicotinic Acid	Cl replaces F at pos 2	HPLC (Longer RT due to Cl hydrophobicity), MS (+16 amu).[1]
5-Chloronicotinic Acid	H replaces F at pos 2	HPLC (Shorter RT), MS (-18 amu).[1]
Methyl Ester	COOMe instead of COOH	HPLC (Significantly longer RT), MS (+14 amu).

## References

- National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 120232, 5-Fluoronicotinic acid. Retrieved October 26, 2023, from [\[Link\]](#)[1]
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## Sources

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- [3. 38186-88-8|2-Chloro-5-fluoronicotinic acid|BLD Pharm \[bldpharm.com\]](#)
- [4. chem.libretexts.org \[chem.libretexts.org\]](#)
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